Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate
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Overview
Description
Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate is an organic compound with the molecular formula C11H14O5S It is a derivative of phenylacetic acid and contains a sulfonyl group attached to a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate can be achieved through several methods. One common approach involves the reaction of 4-(2-hydroxyethylsulfonyl)benzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the hydroxyethyl side chain can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(methylsulfonyl)phenyl)acetate
- 2-(4-(methylsulfonyl)phenyl)indole derivatives
- Phenoxy acetamide derivatives
Uniqueness
Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate is unique due to the presence of the hydroxyethyl side chain, which can enhance its solubility and reactivity compared to similar compounds
Properties
Molecular Formula |
C11H14O5S |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
methyl 2-[4-(2-hydroxyethylsulfonyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O5S/c1-16-11(13)8-9-2-4-10(5-3-9)17(14,15)7-6-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
BYWYSQBLXGDAIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)S(=O)(=O)CCO |
Origin of Product |
United States |
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